molecular formula C17H28N2O2 B13850470 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one

2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one

Katalognummer: B13850470
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: JVBFBQFGTVMYCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a phenyl group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyethylamine derivative, followed by its reaction with a suitable phenyl-containing compound under controlled conditions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and phenylacetyl chloride. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(7-Chloroquinolin-4-yl)-N-(5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)nitrous amide
  • 3-Amino-4,4-dimethyl lithocholic acid derivatives
  • N-Boc-ethanolamine

Uniqueness

2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H28N2O2

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]-1-phenylethanone

InChI

InChI=1S/C17H28N2O2/c1-3-19(12-13-20)11-7-8-15(2)18-14-17(21)16-9-5-4-6-10-16/h4-6,9-10,15,18,20H,3,7-8,11-14H2,1-2H3

InChI-Schlüssel

JVBFBQFGTVMYCB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCCC(C)NCC(=O)C1=CC=CC=C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.